
3-(甲氧基甲氧基)苯胺
描述
Synthesis Analysis
The synthesis of anilines, including 3-(Methoxymethoxy)aniline, is a widely applied chemical transformation in organic synthesis . The process involves the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner .Molecular Structure Analysis
The molecular structure of 3-(Methoxymethoxy)aniline consists of an amine attached to a benzene ring . The compound has a molecular weight of 153.181.Chemical Reactions Analysis
The chemical reactions of anilines, including 3-(Methoxymethoxy)aniline, have been studied extensively . For example, anilines undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can alter the ultrafast production of photofragments .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines, including 3-(Methoxymethoxy)aniline, are influenced by various factors . For example, aniline has a boiling point of about 184 °C and a melting point of about -6 °C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .科学研究应用
活细胞中铝离子的荧光传感器
一种新型的席夫碱荧光传感器,使用苯胺衍生物合成,在与铝离子 (Al3+) 结合后荧光显着增强,使其成为监测生物系统中 Al3+ 浓度的实用系统。该传感器检测和量化活细胞中 Al3+ 的能力强调了其在环境监测和健康科学中的应用潜力 (Tian 等,2015)。
改进的合成方法
研究重点是通过使用新工艺优化 3-甲氧基二苯胺(精细化学品生产中的重要化学品)的合成,从而获得更高的产率和纯度。这一发展对工业应用具有重要意义,突出了该化合物在制造过程中的作用 (姚建文,2007)。
分子结构研究
涉及苯胺衍生物合成和表征的研究提供了对其分子结构、IR、NMR 光谱和 HOMO-LUMO 分析的见解。这些研究对于理解苯胺衍生物的性质至关重要,这些性质会影响它们在各个科学领域的应用 (Efil & Bekdemir,2014)。
聚合到 LDH 层间空间
苯胺磺酸衍生物已被掺入层状双氢氧化物 (LDH) 层间空间,ESR 和电化学研究探究了这一过程。这项研究为开发具有催化和环境修复潜力的先进材料开辟了新途径 (Moujahid 等,2005)。
水净化
研究了苯胺类药物与过氧一硫酸盐 (PMS)/钴(II) 体系产生的硫酸根阴离子的反应性,对水的净化有影响。这项研究突出了基于硫酸根的技术的潜力,可用于去除废水处理厂流出物中的药物 (Ahmed 等,2012)。
氧化转化为偶氮苯
对苯胺氧化转化为偶氮苯的研究已经为这一过程建立了最佳条件,这在有机合成中很重要。从苯胺合成偶氮苯的简单而有效方案的开发可能会对染料和其他材料的生产产生重大影响 (Manjunatha 等,2016)。
安全和危害
作用机制
Target of Action
Anilines, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
It is known that anilines can undergo n-methylation reactions . This process involves the transfer of a methyl group to the nitrogen atom of the aniline, potentially altering its chemical behavior and interactions with biological targets.
Biochemical Pathways
For instance, anilines can be metabolized through the synthetic β-alanine pathway, leading to the production of 3-hydroxypropionic acid . Additionally, anilines can undergo meta-cleavage pathways, leading to the production of catechol 2,3-dioxygenase .
Pharmacokinetics
Anilines and their derivatives are known to be rapidly metabolized and eliminated from the body .
Action Environment
The action, efficacy, and stability of 3-(Methoxymethoxy)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or enzymes that can interact with 3-(Methoxymethoxy)aniline. For instance, it is recommended to store 3-(Methoxymethoxy)aniline in a dry, sealed place at room temperature .
生化分析
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific biochemical context and the other molecules involved
Cellular Effects
The cellular effects of 3-(Methoxymethoxy)aniline are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would need to be determined through experimental research .
Dosage Effects in Animal Models
Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies would need to be conducted to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies would need to be conducted to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies would need to be conducted to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-(methoxymethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGTXVKEWULGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



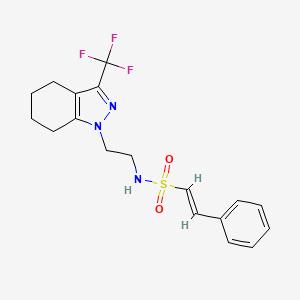
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
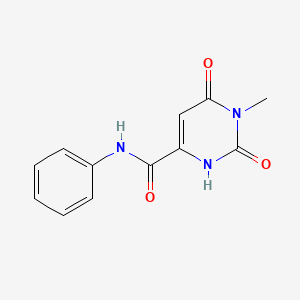
![2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)

![3-hexyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971770.png)
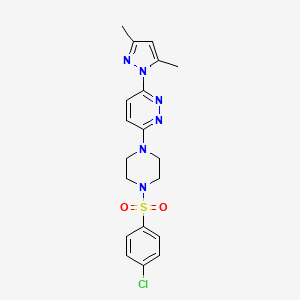
![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)
![(E)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2971775.png)
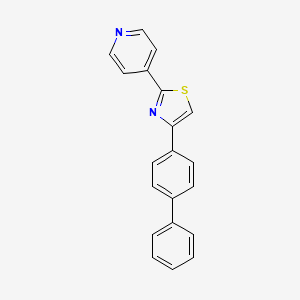
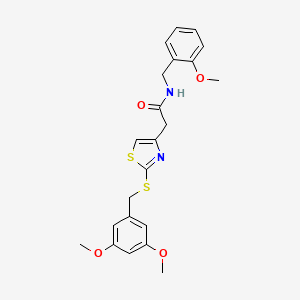

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971783.png)